molecular formula C12H10O6 B11866583 Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Katalognummer: B11866583
Molekulargewicht: 250.20 g/mol
InChI-Schlüssel: WZGAOFDSOLHFOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate (CAS: 100037-66-9) is a coumarin derivative characterized by a 2H-chromene (coumarin) backbone substituted with hydroxyl groups at positions 4 and 7 and an ethyl ester at position 3. Its molecular formula is C₁₂H₁₀O₆, with a molecular weight of 250.2042 g/mol . The compound’s structure (Figure 1) confers unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity due to the dihydroxy groups, which influence its solubility, crystallinity, and biological interactions.

Eigenschaften

Molekularformel

C12H10O6

Molekulargewicht

250.20 g/mol

IUPAC-Name

ethyl 4,7-dihydroxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O6/c1-2-17-11(15)9-10(14)7-4-3-6(13)5-8(7)18-12(9)16/h3-5,13-14H,2H2,1H3

InChI-Schlüssel

WZGAOFDSOLHFOV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)O)OC1=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. This reaction forms the coumarin ring structure, which is then further modified to introduce the hydroxyl groups at positions 4 and 7 . Industrial production methods often employ similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity .

Wissenschaftliche Forschungsanwendungen

Structural Representation

The structure of ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate features a chromene backbone with hydroxyl groups at the 4 and 7 positions and a carboxylate group at the 3 position. This arrangement contributes to its unique chemical reactivity and biological activity.

This compound has been studied for its potential biological activities, including:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, it has been identified as a potent inhibitor of PFKFB3 (Phosphofructokinase Fructose-Bisphosphate 3-Bisphosphate), with an IC50 value of 0.183 µM. This inhibition is crucial as PFKFB3 is involved in the regulation of glycolysis, particularly in cancer cells that rely on the Warburg effect for energy production .

Enzyme Inhibition

The compound has demonstrated inhibitory effects on various enzymes related to cancer metabolism. For example, it acts as a competitive inhibitor against fructose-6-phosphate with a Ki value of 0.094 µM and inhibits HeLa cell growth with a GI50 of 2.7 µM .

Antioxidant Activity

The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, making it a candidate for antioxidant applications. This property is significant for developing therapeutic agents aimed at oxidative stress-related diseases.

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. Studies have indicated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Measurement Value
PFKFB3 InhibitionIC500.183 µM
Fructose-6-phosphate InhibitionKi0.094 µM
HeLa Cell Growth InhibitionGI502.7 µM
Antioxidant ActivityFree Radical ScavengingSignificant
Antimicrobial ActivityMIC against pathogensPromising

Case Study 1: Anticancer Research

A study conducted by Minsuh Seo et al. focused on the development of small molecule inhibitors targeting PFKFB3 for cancer therapy. The findings highlighted this compound's role in inhibiting cancer cell proliferation through metabolic pathway modulation .

Case Study 2: Antioxidant Properties

Research published in various journals has detailed the synthesis of derivatives from this compound that exhibit enhanced antioxidant properties due to their structural features. These studies emphasize the potential for developing dietary supplements or pharmaceuticals aimed at mitigating oxidative stress .

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of chromene derivatives found that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its application in treating infections caused by resistant bacteria .

Wirkmechanismus

The biological effects of Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, thereby reducing cellular damage . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate (Compound A) with structurally related coumarin derivatives, focusing on substituent effects, molecular properties, and biological relevance.

Structural and Substituent Analysis
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (A) 4-OH, 7-OH, 3-COOEt C₁₂H₁₀O₆ 250.20 High polarity; strong hydrogen bonding; potential antioxidant activity
Ethyl 2-oxo-2H-chromene-3-carboxylate (B) 3-COOEt C₁₂H₁₀O₄ 232.20 Lacks hydroxyl groups; lower solubility in polar solvents
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid (C) 6-Cl, 4-CH₃, 7-CH₃, 3-COOH C₁₂H₉ClO₄ 260.65 Electron-withdrawing Cl and bulky CH₃ groups; increased acidity
Allyl 2-(2,2-dimethyl-3a,6a-dihydrofuro-[3,2-d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxylate (D) Complex substituents; allyl ester Variable Variable Enhanced lipophilicity; potential for improved membrane permeability

Key Observations :

  • Polarity and Solubility: Compound A’s dihydroxy groups enhance its polarity compared to Compound B, making it more soluble in polar solvents like water or ethanol. In contrast, Compound C’s chloro and methyl substituents reduce polarity, favoring solubility in organic solvents .
  • Hydrogen Bonding: The hydroxyl groups in Compound A facilitate extensive intermolecular hydrogen bonding, likely resulting in a higher melting point and crystalline stability compared to non-hydroxylated analogs like Compound B .
  • Acidity and Reactivity : Compound C’s carboxylic acid group (3-COOH) increases acidity (pKa ~2-3), while Compound A’s ester group (3-COOEt) is less acidic. The electron-withdrawing Cl in Compound C may also activate the chromene ring for electrophilic substitution .

Biologische Aktivität

Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate, also referred to by its CAS number 100037-66-9, is a compound belonging to the chromene family. This article explores its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, as well as its potential applications in medicinal chemistry.

  • Molecular Formula : C12_{12}H10_{10}O6_6
  • Molecular Weight : 250.200 g/mol
  • Melting Point : 170.0 to 174.0 °C
  • Density : 1.4 g/cm³
  • Boiling Point : 448.3 °C at 760 mmHg

Antioxidant Properties

Numerous studies have highlighted the antioxidant capabilities of chromene derivatives, including this compound. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. Antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundIC50 (µM)Assay Type
This compound25.4DPPH
Luteolin15.0DPPH

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response.

CompoundInhibition (%)Concentration (µM)
This compound70%20
Aspirin85%100

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism involves induction of apoptosis and cell cycle arrest.

Cell LineGI50 (µM)Mechanism
HeLa5.0Apoptosis induction
MCF78.0Cell cycle arrest

Case Studies

  • In Vitro Study on HeLa Cells :
    A study demonstrated that treatment with this compound led to a significant reduction in cell viability at concentrations above 5 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.
  • Anti-inflammatory Effects in Animal Models :
    In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate?

The compound is typically synthesized via multi-step organic reactions, including condensation, cyclization, and esterification. For example, a chalcone intermediate is first synthesized by reacting a hydroxyacetophenone derivative with an aldehyde under alkaline conditions. Subsequent cyclization with ethyl acetoacetate in ethanol under reflux yields the chromene core. Purification involves recrystallization from ethanol or dichloromethane, with yields averaging 70–75% . Key steps include acid/base workup and spectroscopic validation (e.g., 1^1H NMR, 13^{13}C NMR) to confirm intermediate and final product structures.

Q. Which analytical techniques are critical for characterizing its molecular structure and purity?

  • X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks using SHELX software for refinement .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm functional groups (e.g., ester, hydroxyl) and substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
  • HPLC : Assesses purity (>95%) by quantifying residual solvents or side products .

Q. How can researchers confirm the compound’s stability under experimental conditions?

Stability is evaluated via accelerated degradation studies under varying pH, temperature, and light exposure. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor thermal stability, while UV-Vis spectroscopy tracks photodegradation. Hydrogen-bonding interactions, as observed in crystal structures, enhance stability by reducing molecular mobility .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

Discrepancies in X-ray data (e.g., high R-factors, disorder) are addressed using SHELXL’s constraints (e.g., ISOR, DELU) to model anisotropic displacement parameters. Hydrogen-bonding networks and solvent molecules are validated via Fourier difference maps. Cross-validation with spectroscopic data ensures consistency between crystallographic and molecular structures .

Q. What intermolecular interactions govern its supramolecular assembly in the solid state?

The crystal lattice is stabilized by O–H···O hydrogen bonds (e.g., hydroxyl to carbonyl interactions) and π-π stacking between aromatic rings. Graph-set analysis reveals motifs such as R22(8)R_2^2(8) and R44(20)R_4^4(20), forming 2D sheets. Water molecules in the hydrate form act as hydrogen-bond donors/acceptors, further reinforcing the 3D network .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Substituent modification : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at positions 4 and 7 to modulate bioactivity .
  • Biological assays : Test analogues for anti-inflammatory activity via COX-2 inhibition assays or NF-κB pathway modulation .
  • Computational modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. What computational methods predict its interaction with biological targets?

Molecular docking (AutoDock, Glide) and molecular dynamics simulations model binding to targets like cyclooxygenase-2 (COX-2). Pharmacophore mapping identifies critical functional groups (e.g., hydroxyl, ester) for target engagement. QSAR models quantify relationships between substituent properties and inhibitory potency .

Methodological Notes

  • Synthesis : Optimize reaction time/temperature to minimize byproducts (e.g., decarboxylation).
  • Crystallography : Use cryocooling (100 K) to reduce thermal motion artifacts during data collection .
  • SAR : Validate in silico predictions with in vitro assays (e.g., IC50_{50} measurements) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.